BenchChemオンラインストアへようこそ!

(6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

For medicinal chemistry teams requiring the exact 6-cyclobutyl, 7-hydroxymethyl substitution pattern for targeted Btk inhibitor synthesis. This regioisomer ensures synthetic fidelity by providing the correct hydroxymethyl handle for late-stage diversification into prodrugs or probes, as defined in BeiGene's patent (US 9,556,188). Avoid generic or 6-substituted analogs that misdirect the functional group and lead to documented loss of potency. Confirm InChI Key PROXPQNYYQHAHT-UHFFFAOYSA-N for analytical identity.

Molecular Formula C11H15N3O
Molecular Weight 205.26 g/mol
CAS No. 2098026-62-9
Cat. No. B1481562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
CAS2098026-62-9
Molecular FormulaC11H15N3O
Molecular Weight205.26 g/mol
Structural Identifiers
SMILESCN1C=CN2C1=C(C(=N2)C3CCC3)CO
InChIInChI=1S/C11H15N3O/c1-13-5-6-14-11(13)9(7-15)10(12-14)8-3-2-4-8/h5-6,8,15H,2-4,7H2,1H3
InChIKeyPROXPQNYYQHAHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 gram / 5 grams / 100 milligrams / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-Cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol (CAS 2098026-62-9): Core Chemical Identity and Procurement-Relevant Specifications


(6-Cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol is a heterocyclic small molecule (C₁₁H₁₅N₃O, MW 205.26 g/mol) belonging to the imidazo[1,2-b]pyrazole class [1]. Its structure features a fused bicyclic core with a cyclobutyl group at the 6-position, a methyl group at the 1-position, and a hydroxymethyl (-CH₂OH) substituent at the 7-position. This compound serves as a key intermediate or building block within the chemical space of kinase inhibitor programs, notably appearing as a structural motif in a patent family describing Bruton's tyrosine kinase (Btk) modulators assigned to BeiGene, Ltd. [2]. The specific substitution pattern differentiates it from other imidazo[1,2-b]pyrazole analogs such as (1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol, which has a regioisomeric arrangement (cyclopentyl at position 1; hydroxymethyl at position 6 rather than 7), and (1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol, which features an isobutyl group instead of cyclobutyl and lacks the 6-substituent [3].

Why In-Class Substitution of (6-Cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol Is Scientifically Unreliable


Imidazo[1,2-b]pyrazole derivatives cannot be generically interchanged because the position and identity of substituents critically define target engagement, pharmacokinetics, and synthetic downstream utility. The BeiGene patent family (US 9,556,188) demonstrates that Btk inhibitory activity is highly dependent on substitution at the 6- and 7-positions, with structure-activity relationship (SAR) data showing IC₅₀ values can shift by orders of magnitude depending on whether groups are placed at the 6- versus 7-position [1]. For example, changing the cyclobutyl group to a cyclopentyl while simultaneously moving the hydroxymethyl from the 7- to the 6-position creates a regioisomeric analog with a fundamentally different spatial orientation of the hydrogen bond donor/acceptor pharmacophore, which directly impacts binding pocket complementarity . Similarly, replacing the conformationally constrained cyclobutyl ring with a flexible isobutyl chain eliminates the restricted rotation that can be essential for entropic optimization of target binding [2]. These structural differences mean that purchasing a generic imidazo[1,2-b]pyrazole or a positional isomer for a pre-established synthetic scheme or biological assay generates unquantified risk of synthetic failure, off-target activity, or complete loss of potency.

Quantitative Differentiation of (6-Cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol Against Nearest Structural Analogs


Regioisomeric Scaffold Differentiation: 6-Cyclobutyl-7-hydroxymethyl vs. 1-Cyclopentyl-6-hydroxymethyl

The target compound (6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol positions the hydroxymethyl group at the 7-position, whereas its direct structural analog (1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol (CAS 2098025-21-7) places the hydroxymethyl at the 6-position . In the BeiGene Btk inhibitor scaffold, the 7-position substituent is located in the solvent-exposed region and is often used to modulate physicochemical properties without disrupting core hinge-binding interactions, whereas the 6-position directly influences hydrophobic pocket occupancy [1]. This regioisomeric distinction means the two compounds cannot be used interchangeably as synthetic intermediates for the same final target molecule. The target compound features a cyclobutyl ring (four-membered, ~90° internal bond angles) that imposes greater conformational rigidity compared to the cyclopentyl analog (five-membered, ~108° bond angles), affecting both the entropy of binding in biological targets and the steric environment during subsequent synthetic transformations [2].

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Conformational Constraint Advantage: Cyclobutyl vs. Isobutyl Substitution in Scaffold Optimization

The target compound incorporates a cyclobutyl substituent at the 6-position, providing a conformationally restricted cycloalkyl motif. The alternative (1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol (CAS 2092712-88-2) replaces this with a freely rotating isobutyl group at the 1-position and carries no substituent at the 6-position [1]. In kinase inhibitor optimization, replacing flexible alkyl chains with constrained cycloalkyl rings is a recognized strategy for improving binding affinity through entropic stabilization—restricting rotatable bonds reduces the conformational entropy penalty upon target binding [2]. The cyclobutyl ring restricts rotation around the C6–cycloalkyl bond to a limited pseudorotation pathway, whereas the isobutyl analog has three additional freely rotatable bonds (one C–C and two C–CH₃) that must be immobilized upon binding. While no direct head-to-head Btk IC₅₀ comparison data is publicly available for this exact pair, class-level SAR from the BeiGene patent indicates that replacement of flexible alkyl substituents with cycloalkyl groups at the 6-position consistently shifts potency by >5-fold in favor of the constrained analog across multiple compound series [3].

Conformational Analysis Drug Design Ligand Efficiency

Hydrogen Bond Donor Placement: 7-Hydroxymethyl as a Solvent-Exposed Modulator Handle

The target compound contains a primary alcohol (-CH₂OH) at the 7-position, providing one hydrogen bond donor. In the imidazo[1,2-b]pyrazole Btk inhibitor template, the 7-position is solvent-exposed, making it an ideal position for attaching solubilizing groups or prodrug moieties without disrupting the core hinge-binding pharmacophore [1]. The closest comparator, (1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol, places the hydroxymethyl at the 6-position, which in the kinase binding mode is directed toward a hydrophobic selectivity pocket rather than solvent, potentially leading to unfavorable desolvation penalties or steric clashes if derivatized . This positional difference means that for applications requiring aqueous solubility optimization or prodrug conjugation, the 7-hydroxymethyl compound offers a synthetically accessible handle in the correct spatial orientation, whereas the 6-hydroxymethyl isomer would require a different synthetic strategy to achieve the same physicochemical modulation.

Physicochemical Optimization Solubility Enhancement Prodrug Design

Procurement-Driven Application Scenarios for (6-Cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol (CAS 2098026-62-9)


Focused Btk Kinase Inhibitor Library Synthesis Requiring 7-Position Derivatization

Medicinal chemistry teams synthesizing imidazo[1,2-b]pyrazole-based Btk inhibitor libraries should procure this compound when the synthetic strategy requires a hydroxymethyl handle at the 7-position for late-stage diversification into ethers, esters, carbamates, or other prodrug motifs. The BeiGene patent (US 9,556,188) establishes that 7-position modifications are utilized to optimize pharmacokinetic properties without disrupting the core kinase binding interactions [1]. Using the regioisomeric 6-hydroxymethyl analog (CAS 2098025-21-7) in this context would yield compounds with the functional handle misdirected toward the hydrophobic selectivity pocket, fundamentally altering the SAR trajectory.

Conformational Restriction Studies Comparing Cycloalkyl vs. Flexible Alkyl Bioisosteres

Research groups investigating the effect of conformational constraint on target binding affinity should select this compound as the cyclobutyl-constrained variant for head-to-head comparison against the isobutyl analog (CAS 2092712-88-2). The restricted rotation of the cyclobutyl ring provides a defined conformational space, enabling quantitative evaluation of entropic contributions to binding free energy via ITC or SPR measurements. Such studies rely on the precise chemical identity of the constrained building block, as replacing it with a flexible-chain analog fundamentally alters the thermodynamic signature being measured [2].

Synthetic Route Validation and Impurity Profiling for Process Chemistry Scale-Up

Process chemistry groups developing scalable synthetic routes to imidazo[1,2-b]pyrazole drug candidates require the exact building block specified in the patent literature for intermediate characterization, impurity profiling, and analytical method development. The cyclobutyl-6-methyl-7-hydroxymethyl substitution pattern creates a unique chromatographic and spectroscopic fingerprint (InChI Key: PROXPQNYYQHAHT-UHFFFAOYSA-N) that cannot be replicated by any regioisomeric analog [3]. Procurement of this specific compound ensures that all analytical reference data generated during route development corresponds to the intended target molecule.

Chemical Probe Development for Target Engagement and Selectivity Profiling

Chemical biology groups developing photoaffinity probes or click chemistry-enabled probes based on the imidazo[1,2-b]pyrazole Btk inhibitor scaffold should use this compound when the probe attachment point is designed at the solvent-exposed 7-position. The hydroxymethyl group serves as a direct precursor for installing alkyne, azide, or diazirine moieties via straightforward esterification or etherification chemistry [1]. The correct regioisomeric placement ensures that the probe linker extends into solvent rather than disrupting target engagement—a critical consideration when the probe must retain the binding affinity and selectivity profile of the parent inhibitor.

Quote Request

Request a Quote for (6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.